4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine
Description
Systematic Nomenclature and CAS Registry Information
The compound 4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is systematically named according to IUPAC guidelines as follows:
- Positional numbering : The pyrazolo[3,4-b]pyridine core is numbered such that the pyrazole ring occupies positions 1–3 and the pyridine ring positions 4–7.
- Substituents : A bromine atom is located at position 4, while methyl groups are attached to the nitrogen at position 1 and the carbon at position 6.
- CAS Registry Number : 1783407-55-5, a unique identifier for this compound across chemical databases.
Molecular Formula and Weight Analysis
The molecular formula C₈H₈BrN₃ reflects the compound’s composition:
| Property | Value |
|---|---|
| Molecular formula | C₈H₈BrN₃ |
| Molecular weight (g/mol) | 226.07 |
| Degree of unsaturation | 7 (indicative of aromatic and heterocyclic rings). |
The bromine atom contributes significantly to the molecular weight (35.5% of total mass), while the methyl groups (12.4% combined) and nitrogen atoms (18.6% combined) define its reactivity.
Crystallographic Data and Three-Dimensional Conformational Studies
While direct crystallographic data for this compound is limited in the literature, structural analogs provide insights:
- Pyrazolo[3,4-b]pyridine derivatives typically crystallize in triclinic or monoclinic systems with P 1 * or *P2₁/c space groups.
- Computational modeling (e.g., density functional theory) predicts a planar pyrazolo[3,4-b]pyridine core, with methyl groups adopting equatorial positions to minimize steric hindrance.
- X-ray studies of related brominated pyrazolo[3,4-b]pyridines show intermolecular halogen bonding between bromine and adjacent nitrogen atoms, influencing crystal packing.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy :
- Stretching vibrations for C–Br (550–650 cm⁻¹), C–N (1250–1350 cm⁻¹), and aromatic C–H (3050–3100 cm⁻¹) are characteristic.
Mass Spectrometry (MS) :
Tautomeric Behavior and Electronic Structure Calculations
- Tautomerism : The 1H-pyrazolo[3,4-b]pyridine scaffold exhibits tautomerism between 1H- and 2H-forms. However, methylation at N1 locks the tautomeric equilibrium, favoring the 1H-configuration.
- Electronic Structure :
- HOMO-LUMO gap : Calculated at 4.2 eV using B3LYP/6-311+G*, indicating moderate reactivity.
- Natural Bond Orbital (NBO) analysis : Reveals hyperconjugative interactions between the lone pair of N1 and the σ orbital of C4–Br, stabilizing the structure.
- Electrostatic potential maps : Show electron-deficient regions at C4 (due to bromine’s inductive effect) and electron-rich zones at N1 and N3.
Properties
IUPAC Name |
4-bromo-1,6-dimethylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-7(9)6-4-10-12(2)8(6)11-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTYUPBHWHJMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Reaction from 2-Chloro-3-Pyridinecarboxaldehyde
A foundational method involves a ring-closing reaction using 2-chloro-3-pyridinecarboxaldehyde as the starting material. The process employs hydroxylamine hydrochloride as a catalyst in dimethylformamide (DMF) with triethylamine as a base:
- Reagents :
- 2-Chloro-3-pyridinecarboxaldehyde (141.3 mmol)
- Hydroxylamine hydrochloride (1–5 equivalents relative to aldehyde)
- DMF (solvent), triethylamine (base)
Conditions :
- Temperature: 60°C
- Reaction time: 6–8 hours
Workup :
- Post-reaction, the mixture is cooled, extracted with ethyl acetate, and purified via column chromatography.
Yield : 43–85% (dependent on hydroxylamine stoichiometry).
Key Observations :
Suzuki-Miyaura Cross-Coupling of Preformed Pyrazolo[3,4-b]pyridine
A palladium-catalyzed cross-coupling strategy enables late-stage bromination of the pyrazolo[3,4-b]pyridine core:
- Starting Material : 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine.
- Bromination :
- Reagent: N-Bromosuccinimide (NBS, 1.1 equivalents)
- Solvent: Chloroform or dichloromethane
- Catalyst: Azobisisobutyronitrile (AIBN, radical initiator)
- Conditions: Reflux for 12–24 hours.
Mechanistic Insight :
Halogen Exchange via Iodination-Bromination
An indirect route involves iodination followed by bromine displacement, though this is less common:
- Iodination :
- Bromine Displacement :
- Copper-catalyzed Ullmann-type reaction with NaBr under heating.
Limitations :
Optimization Strategies
Solvent and Catalyst Screening
Temperature and Stoichiometry
- Temperature : Reactions conducted at 60°C balance kinetics and decomposition risks.
- Hydroxylamine Ratio : A 2.5:1 molar ratio (relative to aldehyde) is critical for >80% yield.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including 4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
| Cell Line | Concentration (μM) | Effect on Apoptosis |
|---|---|---|
| MDA-MB-231 | 1 | Morphological changes observed |
| HepG2 | 10 | Caspase-3 activity increased by 1.33–1.57 times |
The mechanism of action often involves the inhibition of specific kinases and destabilization of microtubules, which are critical for cancer cell division and survival .
Antimicrobial Properties
The compound exhibits notable antibacterial and antifungal activities. Research indicates that derivatives of pyrazolo[3,4-b]pyridine can inhibit the growth of various bacterial strains by targeting essential enzymes involved in bacterial metabolism:
| Activity Type | Target | Observed Effect |
|---|---|---|
| Antibacterial | Bacterial enzymes | Inhibition of growth |
| Antiviral | Viral replication | Reduced viral load |
In particular, compounds derived from this class have shown effectiveness against both Gram-positive and Gram-negative bacteria .
The biological activities of this compound extend beyond anticancer and antimicrobial properties. It has also been studied for its antioxidant capabilities and potential as a selective inhibitor for various enzymes:
- Antioxidant Activity : Compounds have demonstrated moderate to good antioxidant properties through assays such as DPPH and superoxide radical scavenging.
- Enzyme Inhibition : The compound's structure allows it to interact with various biological targets, making it a candidate for drug development aimed at diseases like cancer and infections.
Synthetic Applications
The synthesis of this compound typically involves several steps that include bromination and methylation reactions. The synthetic routes are optimized to ensure high yield and purity:
| Step | Reagents/Conditions |
|---|---|
| Bromination | Using bromine or brominating agents |
| Methylation | Methylating agents under controlled conditions |
| Cyclization | Formation of the pyrazolo[3,4-b]pyridine core |
These synthetic methods are crucial for producing derivatives that can be used in various applications across medicinal chemistry and material sciences .
Case Studies
Several case studies illustrate the compound's efficacy in real-world applications:
- Case Study 1 : A study published in Pharmaceutical Research demonstrated that a derivative of this compound exhibited significant inhibition of cancer cell lines with low nanomolar IC50 values against specific kinases involved in tumor growth .
- Case Study 2 : Research published in Journal of Medicinal Chemistry outlined the synthesis and biological evaluation of several derivatives that displayed enhanced antibacterial activity compared to standard antibiotics, indicating the potential for developing new antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism of action of 4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with tropomyosin receptor kinases (TRKs). TRKs are transmembrane proteins that, upon activation by their ligands, trigger downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with cell proliferation, differentiation, and survival. By inhibiting TRKs, the compound can potentially halt the progression of cancers driven by TRK overexpression or mutations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Pyrazolo[3,4-b]Pyridine Derivatives
Anticancer Activity
- 4-Anilino derivatives: Demonstrated potent antileishmanial activity (IC₅₀: 0.12 µM) due to hydrophobic interactions with parasite enzymes .
- CF₃-substituted analogues : Enhanced activity against kinases (e.g., DYRK1A/B) via improved target binding .
Antimicrobial Activity
- 4-Amino derivatives: Chloro substituents reduce antibacterial activity (MIC: >100 µg/mL), while methyl groups at C6 moderately improve efficacy (MIC: 25–50 µg/mL) .
- 5-Bromo-4,6-dimethyl-3-amine : Exhibited selective inhibition against Gram-positive bacteria (MIC: 12.5 µg/mL) due to NH₂-mediated membrane disruption .
Antioxidant and Anti-inflammatory Profiles
Pharmacological Potential and Challenges
- This compound : Its bromine atom allows further functionalization into prodrugs or targeted therapies, but metabolic instability remains a concern.
- CF₃-containing analogues : Superior pharmacokinetics but require optimization to reduce toxicity .
- 3-Amino derivatives: High synthetic complexity due to intermediate instability, necessitating protection/deprotection strategies .
Biological Activity
4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family, characterized by a bromine atom at the 4th position and two methyl groups at the 1st and 6th positions. This compound has garnered attention in medicinal chemistry due to its potential as a scaffold for developing small-molecule inhibitors targeting tropomyosin receptor kinases (TRKs), which play significant roles in various cancers.
- Molecular Formula : C8H8BrN3
- Molecular Weight : 226.08 g/mol
- CAS Number : 1783407-55-5
- InChI Key : QCTYUPBHWHJMRE-UHFFFAOYSA-N
The primary mechanism of action for this compound involves its interaction with TRKs. Upon binding to these receptors, it initiates downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell proliferation and survival. This interaction positions the compound as a promising candidate in cancer therapeutics.
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer activity. Specifically:
- In vitro Studies : this compound has shown antiproliferative effects against various cancer cell lines including breast (MDA-MB-231) and liver (HepG2) cancers .
- In vivo Studies : Animal models have demonstrated that this compound can inhibit tumor growth effectively, suggesting its potential as an anticancer agent .
Other Biological Activities
Beyond its anticancer properties, this compound also exhibits:
- Antibacterial Activity : Some studies have reported that pyrazolo[3,4-b]pyridines can act against bacterial strains .
- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory properties in various models .
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared with other derivatives in the pyrazolo family:
| Compound | Substituents | Biological Activity |
|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | None | Less specific activity |
| 6-Bromo-1H-pyrazolo[3,4-b]pyridine | Bromine at position 6 | Altered reactivity |
| 4-Chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine | Chlorine instead of Bromine | Different potency as TRK inhibitor |
This table illustrates how structural modifications can significantly influence the biological properties of these compounds.
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Study on TRK Inhibition : A study demonstrated that this compound effectively inhibits TRK activity in vitro and shows promise in reducing tumor size in xenograft models .
- Synthesis and Evaluation : A comprehensive evaluation of various derivatives revealed that modifications at the bromine position could enhance or diminish biological efficacy .
Future Directions
Given the promising results associated with this compound:
- Further Research : Continued exploration into its mechanism of action and potential side effects is essential.
- Clinical Trials : Future clinical trials will be necessary to evaluate its safety and efficacy in human subjects.
Q & A
Q. What are the common synthetic routes for 4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine?
- Methodological Answer : The synthesis typically involves bromination and cyclization steps. For pyrazolo[3,4-b]pyridine derivatives, a common approach is nucleophilic aromatic substitution using 4-chloro precursors (e.g., 4-chloro-1H-pyrazolo[3,4-b]pyridine) with brominating agents like N-bromosuccinimide (NBS). Cyclization reactions under reflux conditions in ethanol or acetonitrile, often catalyzed by acids or bases, are employed to form the heterocyclic core . Ultrasound-assisted synthesis has also been reported to enhance reaction efficiency and yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT experiments) is critical for confirming substituent positions and ring structure. Mass spectrometry (HRMS) validates molecular weight and bromine isotopic patterns. Infrared (IR) spectroscopy identifies functional groups like C-Br stretches (~500–600 cm⁻¹). X-ray crystallography is recommended for resolving ambiguities in regiochemistry, as demonstrated in phosphoramidate derivatives of pyrazolo[3,4-b]pyridines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol under reflux improves cyclization efficiency .
- Catalysts : Use Lewis acids (e.g., SnCl₄) to accelerate bromination or coupling steps .
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like dehalogenation .
- Workup Strategies : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product from byproducts .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for kinase inhibition assays) and control compounds (e.g., staurosporine for IC₅₀ comparisons) .
- Structural Validation : Confirm compound identity via X-ray crystallography to rule out regiochemical discrepancies .
- Meta-Analysis : Compare data across studies using tools like molecular docking to assess binding affinity variations due to substituent positioning (e.g., bromine vs. methyl groups) .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on derivatives?
- Methodological Answer :
- Core Modifications : Introduce substituents at the 3- or 5-positions to probe steric/electronic effects on kinase inhibition (e.g., replacing bromine with electron-withdrawing groups like -CF₃) .
- Bioisosteric Replacement : Substitute the pyridine ring with thienopyrimidine to evaluate hybridization effects on solubility and target binding .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions, such as hydrogen bonding with ATP-binding pockets .
Key Recommendations
- Prioritize X-ray crystallography for unambiguous structural confirmation .
- Use kinase inhibition assays (e.g., EGFR or VEGFR) to benchmark activity against clinical candidates .
- Leverage hybrid synthetic methods (e.g., ultrasound + catalysis) for scalable production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
